molecular formula C24H23N3O2S2 B2360829 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252889-05-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2360829
CAS No.: 1252889-05-6
M. Wt: 449.59
InChI Key: YXKMSUYCUHLJOY-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications. They have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with similar structural motifs, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have detailed their crystal structures, highlighting the folded conformation and intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016) (Subasri et al., 2017). This type of research is crucial for understanding the molecular geometry, which can affect a compound's reactivity and interactions with biological targets.

Anticancer Activity

Research on thieno[3,2-d]pyrimidine derivatives has shown promising anticancer activities. For example, derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating the potential for these compounds to serve as leads for the development of new anticancer agents (Horishny et al., 2021).

Antimicrobial Activity

Novel thienopyrimidine derivatives linked to rhodanine have been prepared and exhibited significant antimicrobial potency against several bacterial strains, indicating the potential use of these compounds in combating microbial infections (Kerru et al., 2019).

Molecular Docking and Drug Design

The synthesis and characterization of compounds with thieno[2,3-d]pyrimidine cores, including computational analysis and molecular docking studies, suggest their potential as antiviral agents, particularly against COVID-19. This highlights the importance of such compounds in drug discovery and design efforts (Mary et al., 2020).

Synthesis and Evaluation as Inhibitors

Thieno[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors for various enzymes, such as thymidylate synthase and dihydrofolate reductase, important targets in cancer therapy and infectious diseases (Gangjee et al., 2008).

Mechanism of Action

Thieno[2,3-d]pyrimidine derivatives are known to inhibit PI3K, a lipid kinase involved in cancer progression . They have been found to exhibit good cytotoxic activities against breast cancer cell lines .

Future Directions

Thieno[2,3-d]pyrimidine derivatives, including “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide”, could be further optimized to serve as new chemical entities for discovering new anticancer agents . Their potential therapeutic applications in other diseases could also be explored.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)18-10-6-7-11-19(18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMSUYCUHLJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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